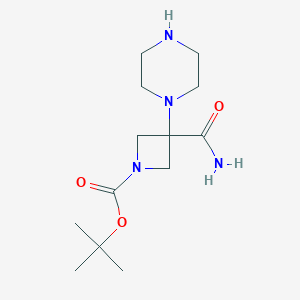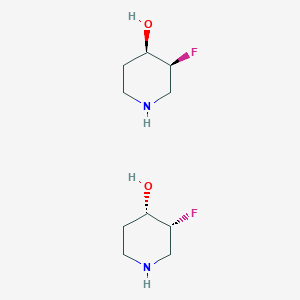![molecular formula C9H7N3 B12316930 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is an organic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of trimethylsilyl cyanide (TMSCN) at 0°C. This reaction yields the desired acetonitrile derivative through a nucleophilic addition mechanism.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting these receptors, the compound can interfere with the signaling pathways that contribute to tumor growth and progression.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridin-3-ylacetonitrile: Another derivative of pyrrolopyridine with similar biological activities.
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: A closely related compound with comparable chemical properties.
Uniqueness
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it particularly valuable in cancer research, setting it apart from other pyrrolopyridine derivatives.
Propiedades
Fórmula molecular |
C9H7N3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-3-8-2-1-7-4-6-11-9(7)12-8/h1-2,4,6H,3H2,(H,11,12) |
Clave InChI |
DOXPMZKRTFQVTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CN2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)

![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)

![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)


